molecular formula C6H6N2O3 B1340288 3-acetyl-1H-pyrazole-5-carboxylic acid CAS No. 949034-45-1

3-acetyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1340288
CAS No.: 949034-45-1
M. Wt: 154.12 g/mol
InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N
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Description

3-Acetyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with acetyl and carboxylic acid groups

Biochemical Analysis

Biochemical Properties

3-acetyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain enzymes that catalyze the formation of more complex heterocyclic systems. For instance, it can serve as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are compounds of interest in medicinal chemistry . The interaction with these enzymes often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential biological activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, this compound can impact metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role in the synthesis of pyrazolo[1,5-a]pyrimidines, where it acts as a key intermediate . The compound’s interactions with metabolic enzymes can lead to changes in metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may allow the compound to modulate mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-diketones, followed by oxidation and acetylation steps. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield the pyrazole ring, which is then oxidized and acetylated to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines .

Scientific Research Applications

3-Acetyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, such as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

  • 3-Acetyl-1H-pyrazole-4-carboxylic acid
  • 3-Acetyl-1H-pyrazole-5-carboxamide
  • 3-Acetyl-1H-pyrazole-5-carboxylate

Comparison: Compared to these similar compounds, 3-acetyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both acetyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-acetyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2H,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBWRCZRDIVAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587972
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-45-1, 949034-45-1
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297537-45-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-pyrazole-3-carboxylic acid, 5-acetyl
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Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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